2-(4-Nitrobenzylidene)malononitrile

Catalog No.
S576567
CAS No.
2700-23-4
M.F
C10H5N3O2
M. Wt
199.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrobenzylidene)malononitrile

CAS Number

2700-23-4

Product Name

2-(4-Nitrobenzylidene)malononitrile

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H

InChI Key

BDTIGNGBIBFXSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]

Synonyms

4-nitrobenzylidene malononitrile, AG 1714, AG-1714

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]
  • Precursor for Heterocycles

    Studies have shown that 2-(4-Nitrobenzylidene)malononitrile can be used as a starting material for the synthesis of various heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. For instance, research has demonstrated its application in the synthesis of pyrazoles and pyrimidines, which are important heterocyclic scaffolds found in numerous pharmaceuticals and natural products [].

  • Diels-Alder Reactions

    The molecule's structure makes it suitable for participating in Diels-Alder reactions, a type of cycloaddition reaction used to form six-membered rings. Studies have explored its use in the synthesis of various complex molecules through Diels-Alder reactions with different dienophiles [].

Other Potential Applications

While research on 2-(4-Nitrobenzylidene)malononitrile is still ongoing, some studies have suggested its potential applications in other areas beyond organic synthesis:

  • Non-Linear Optics

    Some studies have investigated the molecule's potential for applications in non-linear optics, a field concerned with the interaction of light with matter where the intensity of the light influences its properties. The specific non-linear optical properties of 2-(4-Nitrobenzylidene)malononitrile are still under exploration [].

  • Material Science

    Limited research has explored the potential of 2-(4-Nitrobenzylidene)malononitrile in material science applications. Some studies have investigated its use in the development of new materials with specific electronic or optical properties, but further research is needed to fully understand its potential in this field [].

2-(4-Nitrobenzylidene)malononitrile is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety linked to malononitrile. The chemical formula for this compound is C₉H₆N₄O₂, and it features a structure that includes a conjugated system, which contributes to its chemical reactivity and biological properties. The nitro group (-NO₂) is an electron-withdrawing substituent that enhances the electrophilicity of the compound, making it more reactive in various

The primary reaction pathway for 2-(4-nitrobenzylidene)malononitrile is the Knoevenagel condensation, which involves the reaction of malononitrile with an aldehyde (in this case, 4-nitrobenzaldehyde). This reaction typically occurs under basic conditions and leads to the formation of the corresponding benzylidene derivative. The yield of this compound has been reported to be around 96% when synthesized using catalysts such as NiCu@MWCNT under mild conditions .

Research indicates that compounds similar to 2-(4-nitrobenzylidene)malononitrile exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is often associated with increased biological activity due to its capacity to interact with biological targets. Specific studies have shown that derivatives of malononitrile can inhibit tumor growth and possess cytotoxic effects against certain cancer cell lines .

The synthesis of 2-(4-nitrobenzylidene)malononitrile can be achieved through several methods, primarily focusing on the Knoevenagel condensation reaction. The general procedure involves:

  • Reactants: Mixing malononitrile with 4-nitrobenzaldehyde.
  • Catalyst: Utilizing catalysts such as NiCu@MWCNT or other organic bases.
  • Conditions: Conducting the reaction at room temperature or under reflux in solvents like ethanol or toluene.
  • Yield: The process typically yields around 96% purity after purification steps such as recrystallization .

2-(4-Nitrobenzylidene)malononitrile has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of organic materials due to its electronic properties.
  • Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2-(4-nitrobenzylidene)malononitrile focus on its reactivity with nucleophiles and electrophiles, which are influenced by the electron-withdrawing nature of the nitro group. These studies often utilize spectroscopic techniques such as NMR and FTIR to analyze reaction intermediates and products, providing insights into the mechanism of its chemical behavior .

Several compounds share structural similarities with 2-(4-nitrobenzylidene)malononitrile, often differing by substituents on the benzylidene moiety or variations in the malononitrile component. Here are some similar compounds:

Compound NameStructureUnique Features
2-(4-Methylbenzylidene)malononitrileC₉H₇N₃Contains a methyl group that donates electrons, affecting reactivity.
2-(4-Hydroxybenzylidene)malononitrileC₉H₇N₃OHydroxy group introduces hydrogen bonding capabilities.
2-(Trifluoromethylbenzylidene)malononitrileC₉H₅F₃N₂Trifluoromethyl group enhances electrophilicity significantly.
2-(Benzylidene)malononitrileC₈H₅N₂Lacks electron-withdrawing groups, leading to different reactivity patterns.

The uniqueness of 2-(4-nitrobenzylidene)malononitrile lies in its strong electron-withdrawing nitro group, which not only influences its chemical reactivity but also enhances its potential biological activity compared to other derivatives lacking such substituents.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2700-23-4

Dates

Modify: 2023-08-15

4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice

Alexey Vanichkin, Miriam Patya, Irina Lagovsky, Asher Meshorer, Abraham Novogrodsky
PMID: 11983446   DOI: 10.1016/s0168-8278(02)00020-x

Abstract

Apoptosis plays a role in experimental and clinically related liver damage. Inhibitors of tyrosine kinases were shown to modulate apoptosis induced by different agents in various cell types.
Investigation of the effect of 4-nitrobenzylidene malononitrile (belonging to the tyrphostins family which are selective inhibitors of protein tyrosine kinases) on apoptosis-mediated acute liver injury.
Two murine experimental models exhibiting apoptosis-mediated liver injury were used: (1) mice treated with tumor necrosis factor-alpha and D-galactosamine; and (2) mice treated with anti-Fas antibody. Liver injury was assessed by serum levels of transaminases and by microscopic analysis. Apoptosis was assessed by labeling of apoptotic cells in the liver by the TUNEL assay and by determination of caspase-3 activity.
Pretreatment of mice with 4-nitrobenzylidene malononitrile reduced tumor necrosis factor-alpha/D-galactosamine-induced hepatotoxicity. TUNEL positive cells in sections from livers treated with vehicle (control), 4-nitrobenzylidene malononitrile, tumor necrosis factor-/d-galactosamine and tumor necrosis factor-alpha/D-galactosamine and 4-nitrobenzylidene malononitrile, were >0.2, >0.2, 49+/-2.3 and 4+/-0.2 per mm(2), respectively. 4-Nitrobenzylidene malononitrile also reduced hepatotoxicity induced by anti-Fas antibody. Caspase-3 activation induced by either tumor necrosis factor-alpha/D-glactosamine or by anti-Fas treatment, was reduced by pretreatment with N-nitrobenzylidene malononitrile.
The findings may provide a base for development of a new therapeutic modality to reduce apoptosis-mediated liver damage.


Disruption of microtubules in living cells by tyrphostin AG-1714

T Volberg, A D Bershadsky, M Elbaum, A Gazit, A Levitzki, B Geiger
PMID: 10706777   DOI: 10.1002/(SICI)1097-0169(200003)45:3<223::AID-CM5>3.0.CO;2-Q

Abstract

Tyrphostin AG-1714 and several related molecules with the general structure of nitro-benzene malononitrile (BMN) disrupt microtubules in a large variety of cultured cells. This process can be inhibited by the stabilization of microtubules with taxol or by pretreatment of the cells with pervanadate, which inhibits tyrosine phosphatases and increases the overall levels of phosphotyrosine in cells. Unlike other microtubule-disrupting drugs such as nocodazole or colchicine, tyrphostin AG-1714 does not interfere with microtubule polymerization or stability in vitro, suggesting that the effect of this tyrphostin on microtubules is indirect. These results imply an involvement of protein tyrosine phosphorylation in the regulation of overall microtubule dynamics. Tyrphostins of AG-1714 type could thus be powerful tools for the identification of such microtubule regulatory pathways.


Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy

A Novogrodsky, M Weisspapir, M Patya, A Meshorer, A Vanichkin
PMID: 9622080   DOI:

Abstract

In mice, 4-nitrobenzylidene malononitrile (AG1714), which belongs to the tyrphostin family, reduced toxicity induced by doxorubicin and cisplatin without impairing their antitumor efficacy. AG1714 reduced mortality induced by doxorubicin and cisplatin. It prevented, in a dose-dependent manner, cisplatin-induced nephrotoxicity as assessed by measurement of serum creatinine and blood urea nitrogen levels. The protective effect of AG1714 was most pronounced on its administration 2 h before cisplatin. AG1714 also prevented doxorubicin-induced myelosuppression as assessed by the scoring of bone marrow nucleated cells and colony-forming units. Cisplatin-induced small intestinal injury was also protected by AG1714 as assessed by histopathological analysis. In vitro, AG1714 reduced cisplatin-induced apoptosis in a murine fibroblastic cell line (A9) and did not affect doxorubicin-induced apoptosis of B-16 melanoma cells. In contrast to its protective effect against mortality and injury of normal tissues induced by chemotherapy, AG1714 did not impair its antitumor activity and in some tumor models enhanced it. This was evident by using the murine tumors B-16 melanoma, Lewis lung carcinoma, and methylcholanthrene-induced fibrosarcoma and the human tumors SK-28 melanoma and human ovary carcinoma xenografts in nude mice. Experiments in which low and high doses of cisplatin and doxorubicin were administered to tumor-bearing mice demonstrated that AG1714 reduced mortality of high-dose chemotherapy and increased its therapeutic index. AG1714 could provide a novel, useful tool to improve chemotherapy by allowing dose intensification.


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